molecular formula C11H11BrO5 B11049925 1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone

1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone

Cat. No. B11049925
M. Wt: 303.11 g/mol
InChI Key: BLDGIGXYFOBFFX-UHFFFAOYSA-N
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Description

1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone is an organic compound characterized by its unique structure, which includes a bromine atom and two methoxy groups attached to a benzodioxole ring

Preparation Methods

The synthesis of 1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone typically involves several steps:

    Starting Material: The synthesis often begins with 4-bromo-1,2-dimethoxybenzene.

    Formation of Benzodioxole Ring: The benzodioxole ring is formed through a cyclization reaction involving appropriate reagents and conditions.

    Introduction of Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.

Scientific Research Applications

1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone exerts its effects depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Biological Studies: It can act as a probe to study the function of various biological molecules, providing insights into their roles in cellular processes.

Comparison with Similar Compounds

1-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone can be compared with similar compounds such as:

properties

Molecular Formula

C11H11BrO5

Molecular Weight

303.11 g/mol

IUPAC Name

1-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C11H11BrO5/c1-5(13)6-7(12)9-11(17-4-16-9)10(15-3)8(6)14-2/h4H2,1-3H3

InChI Key

BLDGIGXYFOBFFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=C2C(=C1Br)OCO2)OC)OC

Origin of Product

United States

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